2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile

Description

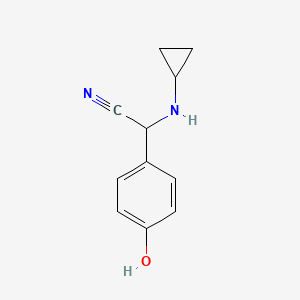

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile (CAS: 1094379-54-0) is a nitrile-containing organic compound featuring a cyclopropylamino group and a 4-hydroxyphenyl substituent attached to a central carbon. Its molecular structure distinguishes it from related derivatives, such as carboxylic acids or esters, by the presence of the nitrile (-C≡N) functional group. The InChIKey (KHQPEUIPKKSMCW-UHFFFAOYSA-N) confirms its unique stereoelectronic properties, which influence its reactivity and interactions in synthetic pathways .

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile |

InChI |

InChI=1S/C11H12N2O/c12-7-11(13-9-3-4-9)8-1-5-10(14)6-2-8/h1-2,5-6,9,11,13-14H,3-4H2 |

InChI Key |

KHQPEUIPKKSMCW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(C#N)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Biological Activity

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropylamino group and a 4-hydroxyphenyl moiety, contributing to its unique biological activity. Its molecular formula is CHNO, with a molecular weight of 188.23 g/mol.

Research indicates that the biological activity of this compound may be linked to its interaction with various biological pathways. It is hypothesized to inhibit specific enzymes or receptors involved in disease processes. For instance, the presence of the 4-hydroxyphenyl group suggests potential interactions with signaling pathways associated with cancer and inflammation.

Anticancer Activity

Preliminary studies have shown that derivatives of compounds similar to this compound exhibit significant anticancer properties:

- Inhibition of Cell Proliferation : Compounds with similar structures have demonstrated the ability to inhibit the proliferation of cancer cells in vitro, particularly in breast and prostate cancer cell lines.

- Mechanistic Studies : Some studies suggest that these compounds induce apoptosis (programmed cell death) in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.0 | Apoptosis Induction |

| Compound B | PC-3 (Prostate Cancer) | 3.5 | Caspase Activation |

Antiviral Activity

Recent research has highlighted potential antiviral properties against flaviviruses. For example, compounds structurally related to this compound have shown efficacy against Dengue virus (DENV):

- In Vitro Studies : The compound exhibited EC values in the low micromolar range against multiple DENV strains, indicating its potential as an antiviral agent.

Case Studies

- Study on Anticancer Efficacy : In a study examining the effects of structurally similar compounds on human cancer cell lines, it was found that the introduction of cyclopropyl groups enhanced the inhibitory effects on cell growth compared to non-cyclopropyl analogs. This suggests that structural modifications can significantly influence biological activity.

- Antiviral Assessment : A recent investigation into the antiviral properties of related compounds demonstrated that they could inhibit viral replication in vitro, providing a basis for further exploration into their use as therapeutic agents against viral infections.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact :

- The nitrile group in the target compound offers distinct reactivity, such as participation in cycloaddition reactions or conversion to amines (e.g., via catalytic hydrogenation). In contrast, the carboxylic acid derivative (CAS 1218428-06-8) is more suited for salt formation or coupling reactions .

- The ester variant (CAS 1235011-96-7) balances lipophilicity and hydrolytic stability, making it advantageous in prodrug formulations .

Synthetic Utility: The target compound’s synthesis likely involves cyanation steps (e.g., substitution of a halogen with cyanide), whereas the acetic acid derivative may derive from nitrile hydrolysis. The chloroacetyl analog (CAS 55844-34-3) is a key intermediate for introducing heterocycles (e.g., thiazoles) via reactions with thioureas or thiols .

The cyclopropylamino group may enhance metabolic stability compared to linear alkylamines, a feature critical in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.